molecular formula C15H17N3O2S B5874770 N-(4-ethoxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

N-(4-ethoxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5874770
M. Wt: 303.4 g/mol
InChI Key: OHNTWFFOJLJGDB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a methylpyrimidinyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: This can be achieved by reacting 4-ethoxyaniline with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the Methylpyrimidinyl Group: The intermediate is then reacted with 4-methylpyrimidine-2-thiol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The sulfanylacetamide moiety may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-ethoxyphenyl)-2-[(4-chloropyrimidin-2-yl)sulfanyl]acetamide
  • N-(4-ethoxyphenyl)-2-[(4-methylpyrimidin-2-yl)thio]acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the ethoxyphenyl and methylpyrimidinyl groups may enhance its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-20-13-6-4-12(5-7-13)18-14(19)10-21-15-16-9-8-11(2)17-15/h4-9H,3,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNTWFFOJLJGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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